molecular formula C17H21ClFNO2 B5563644 (3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol

(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol

Cat. No.: B5563644
M. Wt: 325.8 g/mol
InChI Key: AXYOEOCWUMBGKK-DIFFPNOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol is a useful research compound. Its molecular formula is C17H21ClFNO2 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.1244848 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibitor for Cancer Treatment

One application is in the development of Aurora kinase inhibitors, which may be useful in treating cancer. Aurora kinases are essential for cell proliferation, and their inhibition can halt the growth of cancer cells. Although not directly mentioned, compounds with similar structures have been evaluated for their potential as cancer therapeutics (ロバート ヘンリー, ジェームズ, 2006).

Structural Analysis and Crystallography

Another area of application is in structural analysis and crystallography. Detailed structural determinations of compounds with similar chemical backbones provide insights into their conformation, stability, and polymorphism. This information is critical for understanding drug-receptor interactions, solubility, and bioavailability. For instance, the crystal structure and conformational analysis of related compounds offer insights into their physical properties and potential drug formulation strategies (J. Ribet et al., 2005).

Pharmacokinetics and Metabolite Identification

The pharmacokinetics and identification of metabolites of similar compounds are crucial for drug development, providing information on drug absorption, distribution, metabolism, and excretion (ADME). Studies have identified human metabolites of novel compounds, helping to predict their behavior in human subjects and guide dosage and delivery methods. For example, research into the metabolites of YM758, a novel If channel inhibitor, sheds light on its renal and hepatic excretion pathways, which is valuable for assessing its therapeutic potential and safety profile (K. Umehara et al., 2009).

Anti-Lung Cancer Activity

Compounds with structural similarities have been evaluated for their anti-lung cancer activity. Novel fluoro-substituted compounds have shown potential in treating lung cancer, underscoring the significance of structural modifications in enhancing anticancer efficacy (A. G. Hammam et al., 2005).

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO2/c1-11-10-20(8-7-17(11,22)12-3-2-4-12)16(21)14-6-5-13(18)9-15(14)19/h5-6,9,11-12,22H,2-4,7-8,10H2,1H3/t11-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYOEOCWUMBGKK-DIFFPNOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.